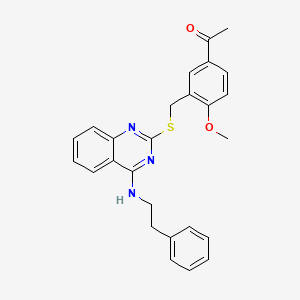

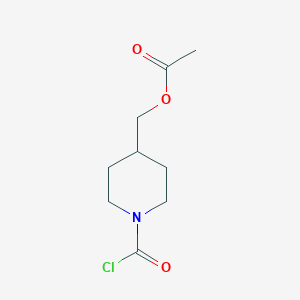

1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

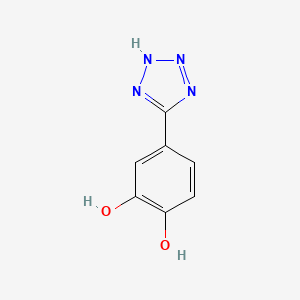

The compound is a derivative of quinazolinone . Quinazolinones are formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities . They have been used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

Quinazolinones were first synthesized by Stefan Niementowski and are named after the Niementowski quinazolinone synthesis . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The specific structure of “1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone” is not available in the retrieved papers.Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Applications De Recherche Scientifique

Anti-Tubercular Activity

1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone has been studied for its potential use in treating tuberculosis. Research has shown that similar substituted quinazoline derivatives have significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with specific compounds demonstrating notable effectiveness at certain concentrations. These findings suggest the compound's potential as an anti-tubercular agent (Maurya et al., 2013).

Anticancer Activity

The compound has shown promise in cancer treatment, particularly in its derivative forms. For instance, studies on quinazoline derivatives related to this compound have led to the discovery of compounds with potent antiproliferative activity. These compounds have been effective in disrupting microtubule formation at centrosomes and inhibiting tumor growth in vivo models, indicating their potential as anticancer agents (Suzuki et al., 2020).

Tubulin Polymerization Inhibition

Another application in cancer research is the inhibition of tubulin polymerization. Specific triazoloquinazolinone-based compounds, which are structurally related to this compound, have been identified as potent inhibitors of tubulin assembly. This activity suggests their potential use as vascular disrupting agents in cancer treatment (Driowya et al., 2016).

Antimicrobial Activity

Research into similar quinazoline derivatives has also explored their potential antimicrobial applications. Some synthesized quinazolinone derivatives have shown promising results in screening for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Saleh et al., 2004).

Analgesic Activity

In addition to antimicrobial applications, quinazolinone derivatives have been investigated for their analgesic properties. Studies have shown that specific compounds, including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, exhibit significant analgesic activity, suggesting their potential use in pain management (Osarodion, 2023).

Mécanisme D'action

The mechanism of action of quinazolinone derivatives is diverse, depending on the specific derivative and its biological activity. They have exhibited a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, etc .

Orientations Futures

Propriétés

IUPAC Name |

1-[4-methoxy-3-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S/c1-18(30)20-12-13-24(31-2)21(16-20)17-32-26-28-23-11-7-6-10-22(23)25(29-26)27-15-14-19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJSXDJTCPRHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

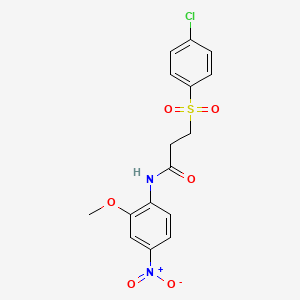

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)

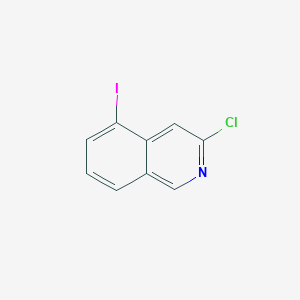

![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)

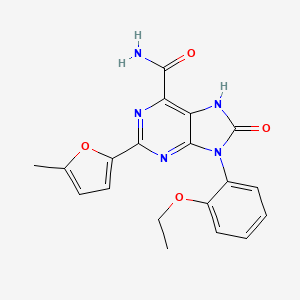

![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)